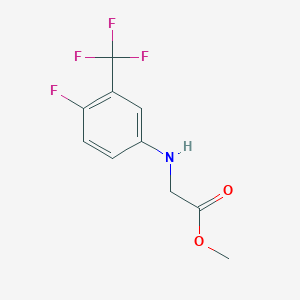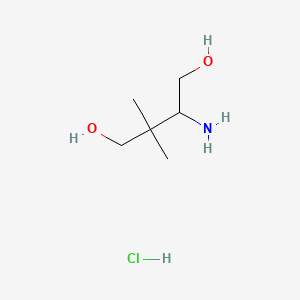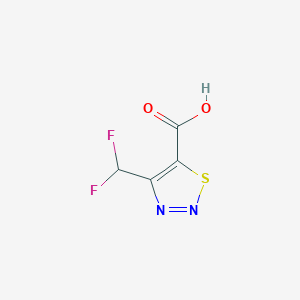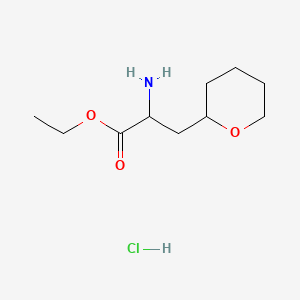
Ethyl 2-amino-3-(oxan-2-yl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-3-(oxan-2-yl)propanoate hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its unique structure, which includes an oxane ring, making it a valuable compound in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(oxan-2-yl)propanoate hydrochloride typically involves the reaction of ethyl acrylate with an appropriate amine under controlled conditions. The reaction is often carried out in an anhydrous solvent such as ethanol, with a catalyst like trifluoromethanesulfonic acid. The reaction mixture is heated to a temperature range of 120-160°C for 16-20 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization and other standard techniques to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-3-(oxan-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as different amine and oxide forms, which can be further utilized in research and development .
Aplicaciones Científicas De Investigación
Ethyl 2-amino-3-(oxan-2-yl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-3-(oxan-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl 2-amino-3-(oxan-2-yl)propanoate hydrochloride can be compared with similar compounds such as:
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate: This compound has a similar structure but includes an indole ring instead of an oxane ring.
Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride: This compound has a different substitution pattern on the oxane ring.
The uniqueness of this compound lies in its specific oxane ring structure, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H20ClNO3 |
|---|---|
Peso molecular |
237.72 g/mol |
Nombre IUPAC |
ethyl 2-amino-3-(oxan-2-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H19NO3.ClH/c1-2-13-10(12)9(11)7-8-5-3-4-6-14-8;/h8-9H,2-7,11H2,1H3;1H |
Clave InChI |
DMXKPBRDGPWQBU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1CCCCO1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


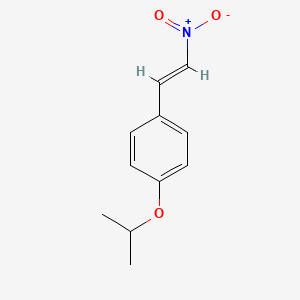
![[5-(aminomethyl)furan-2-yl]boronic acid](/img/structure/B13484192.png)
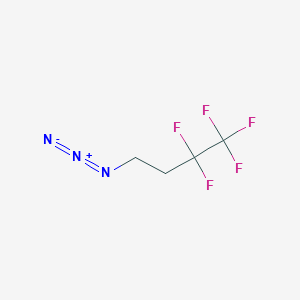
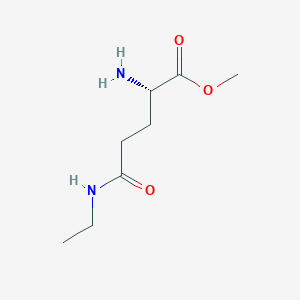
![tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate](/img/structure/B13484197.png)

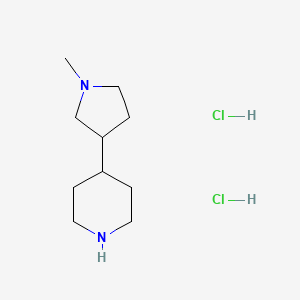
![(6-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B13484215.png)
![tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate](/img/structure/B13484230.png)
![hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid](/img/structure/B13484234.png)
